molecular formula C25H22N4O6 B11415322 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B11415322
M. Wt: 474.5 g/mol
InChI Key: YEQPIWNNUXAQTR-UHFFFAOYSA-N
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Description

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that combines elements of benzodioxole, pyridopyrimidine, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the benzodioxole and pyridopyrimidine intermediates. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and solvents like toluene and dimethylformamide. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide is unique due to its combination of structural elements from benzodioxole, pyridopyrimidine, and acetamide. This unique structure may confer specific biological activities and properties that are not present in similar compounds .

Properties

Molecular Formula

C25H22N4O6

Molecular Weight

474.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H22N4O6/c1-2-33-19-8-4-3-7-18(19)27-22(30)14-28-23-17(6-5-11-26-23)24(31)29(25(28)32)13-16-9-10-20-21(12-16)35-15-34-20/h3-12H,2,13-15H2,1H3,(H,27,30)

InChI Key

YEQPIWNNUXAQTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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